molecular formula C11H7BrO2 B087213 5-Bromo-2-naphthoic acid CAS No. 1013-83-8

5-Bromo-2-naphthoic acid

Cat. No.: B087213
CAS No.: 1013-83-8
M. Wt: 251.08 g/mol
InChI Key: QPOQPJDDJJNVRY-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthoic acid is an organic compound with the chemical formula C11H7BrO2. It is a white crystalline solid that is almost insoluble in water at room temperature but soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-naphthoic acid can be synthesized through the oxidation of 5-bromonaphthalene. The process involves reacting 5-bromonaphthalene with basic potassium permanganate (KMnO4), followed by acidification to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of basic potassium permanganate as an oxidizing agent is common in industrial settings due to its effectiveness and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in basic conditions.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom.

Major Products Formed

    Oxidation: Further oxidized products depending on the reaction conditions.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted naphthoic acid derivatives with different functional groups.

Scientific Research Applications

5-Bromo-2-naphthoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    1-Bromo-2-naphthoic acid: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.

Uniqueness

5-Bromo-2-naphthoic acid is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

5-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQPJDDJJNVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566121
Record name 5-Bromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-83-8
Record name 5-Bromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromonaphthalene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To naphthoic acid (50 g) (ex Aldrich) in glacial acetic acid at reflux was added a few drops of bromine (ex BDH) followed by iodine (0.5 g) (ex (BDH). Bromine (15 ml) was added dropwise over one hour. The mixture was cooled to 25° and stirred there for 18 hours. The resulting white precipitate was filtered, dissolved in hot water and treated with concentrated hydrochloric acid. The precipitate was filtered and dried (over phosphorus pentoxide (ex BDH) to give 5-bromo-2-napthoic acid (recrystallised from ethanol) (28 g). Melting point 261°-2°. NMR 1H:(DMSO,CDCl3), 8.60(1H,s), 8.00(5H,m), 7.40(1H,m).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a boiling solution of 2-naphthoic acid (10.00 g, 58.14 mmol) in acetic acid (50 mL) is added dropwise bromine (3 mL) containing iodine (0.25 g). After the addition is complete, the solution is refluxed for 0.5 hr. A white precipitate forms during cooling and is isolated by filtration, washed with acetic acid and then water. The solid is triturated in methanol (100 mL) and 7.01 g (53.4% yield) of the desired product is obtained as a white solid. m.p. 248-250° C. 1H NMR (300 MHz, CD3OD): δ 8.94 (d, J=1.8 Hz, 1H), 8.52-8.42 (m, 3H), 8.27 (dd, J=1.8, 7.5 Hz, 1H), 7.79 (t, J=8.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Yield
53.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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